4-[1-(Cyclopropylamino)ethyl]phenol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[1-(cyclopropylamino)ethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8(12-10-4-5-10)9-2-6-11(13)7-3-9/h2-3,6-8,10,12-13H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSOOZXCTUEZHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualizing the Research Landscape of Substituted Phenols with Amine Moieties
Substituted phenols bearing amine functionalities represent a privileged scaffold in medicinal chemistry and material science. The phenol (B47542) group, with its hydroxyl moiety attached to an aromatic ring, offers a site for hydrogen bonding and can act as a proton donor, while the amine group provides basicity and nucleophilicity. This combination of functional groups can lead to a wide array of biological activities and material properties.
The research landscape is populated with studies on various substituted phenolic amines. These compounds are investigated for their potential as:
Pharmaceutical agents: Many drugs and drug candidates incorporate the phenolic amine motif. The interaction of these functional groups with biological targets such as receptors and enzymes is a key area of study.
Antioxidants: Phenolic compounds are well-known for their antioxidant properties, which are often modulated by the nature and position of substituents on the aromatic ring. The presence of an amine group can further influence this activity. e-nps.or.kr
Building blocks in organic synthesis: The reactivity of both the phenol and amine groups makes these compounds versatile starting materials for the synthesis of more complex molecules. nih.gov
The specific substitution pattern and the nature of the alkyl or aryl groups attached to the nitrogen atom play a crucial role in determining the physicochemical properties and biological activity of these compounds.
Rationale for Investigating 4 1 Cyclopropylamino Ethyl Phenol in Fundamental Chemical and Biological Research
The investigation of 4-[1-(Cyclopropylamino)ethyl]phenol is driven by several key factors rooted in its unique structural features. The rationale for its study in fundamental chemical and biological research includes:
Structural Analogy to Bioactive Molecules: The core structure of this compound is analogous to known pharmacologically active agents. For instance, the closely related compound, 4-[2-(cyclopropylmethoxy)ethyl]phenol , is a known precursor in the synthesis of (S)-betaxolol, a selective beta-1 adrenergic receptor blocker used in the treatment of glaucoma. ntnu.no This suggests that This compound could also serve as a valuable intermediate for novel therapeutics.
The Cyclopropyl (B3062369) Moiety: The cyclopropyl group is a "bioisostere" often incorporated into drug molecules to improve metabolic stability, receptor binding affinity, and potency. Its strained three-membered ring introduces unique conformational constraints and electronic properties that can favorably influence interactions with biological targets.
Potential for Diverse Biological Activities: Phenolic amines are known to exhibit a wide range of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer effects. nih.govnih.govnih.gov The specific combination of the phenol (B47542), ethyl, and cyclopropylamino groups in this molecule warrants investigation into its potential biological profile.
Historical Development and Relevant Research Trends in Phenol Amine Chemistry
Established Synthetic Routes for the Core Structure of this compound
The construction of this compound is typically achieved through a convergent synthesis, where the key fragments—the substituted phenol and the cyclopropylamine (B47189)—are prepared separately and then joined.
Overview of Precursor Molecule Synthesis Strategies
The primary precursors for the synthesis of this compound are a phenol derivative with an electrophilic side chain and cyclopropylamine.
One key precursor is 4-(1-aminoethyl)phenol, which exists in chiral forms. chemimpex.comchemimpex.com This intermediate is valuable in the synthesis of various bioactive molecules and can be used to introduce the aminoethylphenol portion of the target molecule. chemimpex.com Its synthesis can be approached through methods like the reduction of corresponding oximes or nitriles.
Another crucial precursor is cyclopropylamine. Various synthetic methods for cyclopropylamine have been developed. nih.gov These include:
Reductive amination: Cyclopropanecarboxaldehyde can undergo reductive amination with ammonia (B1221849) or a primary amine using reducing agents like sodium borohydride. longdom.org
From nitriles: A method involving a titanium(II)-mediated coupling of alkanenitriles with Grignard reagents provides a direct route to primary cyclopropylamines. organic-chemistry.org
From cyclopropanols: Cyclopropanols can be converted to cyclopropylamines. researchgate.net
Other methods: Classical approaches such as the Curtius rearrangement of cyclopropyl (B3062369) acyl azides and the Simmons-Smith reaction have also been employed. nih.gov
A common strategy to form the final compound involves the reductive amination of a ketone precursor, such as 4-acetylphenol, with cyclopropylamine. Reductive amination is a primary industrial method for amine synthesis. fiveable.melibretexts.org This reaction involves the formation of an imine intermediate from the ketone and amine, which is then reduced to the final amine. libretexts.org
| Precursor | Synthetic Approach | Key Features |
| 4-(1-Aminoethyl)phenol | Reduction of 4-acetylphenol oxime | Utilizes a common starting material. |
| Cyclopropylamine | Reductive amination of cyclopropanecarboxaldehyde | Efficient and scalable route. longdom.org |
| Cyclopropylamine | Ti(II)-mediated coupling of nitriles | One-step, direct method. organic-chemistry.org |
| Cyclopropylamine | From cyclopropanols | Utilizes readily available starting materials. researchgate.net |
Key Coupling and Functionalization Reactions Leading to the Phenol and Amine Moieties
The formation of the carbon-nitrogen (C-N) bond is a critical step in the synthesis of this compound. Several methods are available for this transformation. numberanalytics.comnumberanalytics.com
Reductive Amination: This is a highly effective method where a carbonyl compound (a ketone in this case, derived from the phenol precursor) reacts with an amine (cyclopropylamine) in the presence of a reducing agent. libretexts.org This two-step, one-pot process first forms an imine, which is subsequently reduced to the amine. libretexts.org Sodium cyanoborohydride (NaBH₃CN) is a common reducing agent for this purpose. libretexts.org
N-Alkylation: An alternative approach is the N-alkylation of an amine with an alcohol, often referred to as the "hydrogen borrowing" methodology. researchgate.net This sustainable method can be catalyzed by various transition metals, including iron, and produces water as the only byproduct. researchgate.netacs.org In the context of this compound synthesis, this could involve the reaction of 4-(1-hydroxyethyl)phenol (B1202299) with cyclopropylamine.
Direct Amination of Phenols: Recent advancements have led to methods for the direct coupling of phenols with amines. acs.org A rhodium-catalyzed amination of phenols has been described that provides access to anilines, with water as the sole byproduct. acs.org While this specific example leads to anilines, the underlying principle of direct C-N bond formation from phenols is a significant development.
Functionalization of Existing Amines: If starting with a precursor like 4-(1-aminoethyl)phenol, the cyclopropyl group can be introduced via N-alkylation.
Optimizations and Practical Considerations in Research-Scale Synthesis
On a research scale, several factors must be optimized to ensure efficient and high-yielding syntheses.
For phenol synthesis, optimization of parameters such as the catalyst amount, solvent, and temperature is crucial. researchgate.net For instance, in copper-catalyzed hydroxylations of aryl halides, dimethylformamide has been found to be an effective solvent at elevated temperatures. researchgate.net The use of arylboronic acids for ipso-hydroxylation offers a mild and highly efficient route to substituted phenols that is scalable and often does not require chromatographic purification. rsc.org
In the synthesis of cyclopropylamines, achieving high diastereoselectivity can be a challenge. chemrxiv.org For example, in the synthesis of trans-2-substituted-cyclopropylamines from α-chloroaldehydes, it has been observed that cis/trans-isomerization can occur in the presence of zinc halide salts. This isomerization can be suppressed by the addition of a polar aprotic co-solvent like DMF. chemrxiv.org
For amine synthesis in general, green chemistry approaches are gaining importance. fiveable.me These include the use of catalytic methods to reduce waste and improve atom economy, as well as the use of biocatalysis with enzymes to create environmentally friendly routes to chiral amines. fiveable.memdpi.com
| Reaction Type | Optimization Parameter | Effect |
| Phenol Synthesis | Catalyst Loading, Solvent, Temperature | Influences reaction yield and efficiency. researchgate.net |
| Cyclopropylamine Synthesis | Co-solvent Addition (e.g., DMF) | Suppresses isomerization, improving diastereoselectivity. chemrxiv.org |
| Amine Synthesis | Use of Biocatalysis | Enables enantioselective synthesis under mild conditions. mdpi.com |
Exploration of Novel Synthetic Approaches for Phenol and Amine-Containing Compounds
The development of novel synthetic methods for phenols and amines continues to be an active area of research, driven by the need for more efficient, selective, and sustainable processes.
Regioselective Synthesis Strategies for Substituted Phenols
The ability to control the position of substituents on a phenol ring is critical for the synthesis of specific analogues. The hydroxyl group of a phenol is a strong ortho- and para-directing group in electrophilic aromatic substitution, making the synthesis of meta-substituted phenols challenging. researchgate.net
Recent strategies to achieve regioselectivity include:
Ortho-Formylation: Simple and regioselective methods for the ortho-formylation of phenols have been developed, which are important for preparing substituted salicylaldehydes. orgsyn.org
Regioselective Bromination: A mild and regioselective method for the para-bromination of phenols using TMSBr and a bulky sulfoxide (B87167) has been reported, with the high selectivity attributed to a hydrogen bonding interaction between the thioether byproduct and the phenol. chemistryviews.org
Meta-Selective C-H Arylation: A novel "regiodiversion" strategy has been developed for the meta-selective C-H arylation of sterically congested phenols. This method utilizes a Bi(V)-mediated electrophilic arylation followed by an aryl migration/rearomatization. nih.gov
Phenol-Directed C-H Functionalization: Using the phenolic hydroxyl group as a directing group is an atom-economical strategy for synthesizing highly substituted phenolic derivatives. nih.gov Catalytic methodologies are increasingly important for addressing the challenges of chemo- and regioselectivity in these reactions. researchgate.netacs.org
Catalytic Methodologies in Carbon-Carbon and Carbon-Heteroatom Bond Formation
Catalysis plays a pivotal role in modern organic synthesis, enabling the efficient formation of key bonds.
Carbon-Carbon (C-C) Bond Formation:
Kulinkovich-Szymoniak Reaction: This titanium-catalyzed cyclopropanation of nitriles is a key method for forming the cyclopropyl ring found in cyclopropylamines. organic-chemistry.org
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a versatile tool for creating C-C bonds and can be used to synthesize highly substituted arylphenols in a one-pot sequence following ipso-hydroxylation and bromination. rsc.org
Organocatalysis and Biocatalysis: These fields offer environmentally friendly alternatives to metal-catalyzed reactions for C-C bond formation. researchgate.netresearchgate.net
Carbon-Heteroatom (C-N) Bond Formation:
Transition-Metal-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination and Ullmann-type coupling reactions are powerful methods for forming C-N bonds between aryl halides and amines, often using palladium or copper catalysts. pageplace.denih.gov
Iron-Catalyzed "Hydrogen Borrowing": Iron cyclopentadienone complexes can catalyze the formation of C-N bonds between alcohols and amines, offering a more sustainable alternative to precious metal catalysts. acs.org
Photocatalysis: A novel approach for synthesizing amine-containing heterocyclic compounds involves a photochemical oxidation and desaturation sequence mediated by iridium and cobalt catalysts. x-chemrx.com
Direct C-O Bond Activation of Phenols: Dual-metal catalysis systems, such as a Pd/Cu system, have been developed for the direct C-S bond formation via C-O bond activation of phenols, a strategy that could potentially be adapted for C-N bond formation. nih.gov
| Bond Type | Catalytic Method | Key Features |
| C-C | Kulinkovich-Szymoniak Reaction | Forms cyclopropane (B1198618) rings from nitriles. organic-chemistry.org |
| C-C | Suzuki-Miyaura Coupling | Versatile for creating aryl-aryl bonds. rsc.org |
| C-N | Buchwald-Hartwig Amination | Widely used for aryl amine synthesis. pageplace.de |
| C-N | Iron-Catalyzed "Hydrogen Borrowing" | Sustainable method using an earth-abundant metal. acs.org |
| C-N | Photocatalysis | Mild conditions for amine installation. x-chemrx.com |
Stereoselective Synthesis of Chiral Centers within the Ethylamine (B1201723) Moiety
The creation of the chiral center at the carbon atom attached to both the phenol ring and the nitrogen atom is a critical step in the synthesis of this compound. The desired stereoisomer is often responsible for the compound's biological activity, making stereoselective synthesis paramount. acs.org Chemists have developed several sophisticated strategies to control the three-dimensional arrangement of atoms at this chiral center.
One prominent approach is asymmetric hydrogenation , a powerful technique that utilizes transition metal catalysts coordinated to chiral ligands. acs.org This method typically involves the reduction of a prochiral imine precursor. The chiral catalyst directs the addition of hydrogen from one face of the imine, leading to a preponderance of one enantiomer. A variety of chiral phosphorus ligands have been developed for this purpose, enabling high levels of enantioselectivity. acs.org
Enzymatic catalysis offers a green and highly selective alternative for producing chiral amines. nih.gov Transaminases, for instance, can catalyze the transfer of an amino group from a donor to a prochiral ketone, producing a chiral amine with high stereoselectivity. nih.gov While wild-type enzymes may have limitations, protein engineering techniques like directed evolution have expanded the substrate scope of these biocatalysts to include bulkier and more complex molecules. nih.gov
Another strategy involves the use of chiral auxiliaries . In this method, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is established, the auxiliary is removed. This approach has been successfully employed in the stereoselective reduction of ketimines. thieme-connect.com
The reductive cross-coupling of aldehydes and imines presents a direct route to β-amino alcohols, which can be precursors to the target ethylamine moiety. acs.orgwestlake.edu.cn Recent advancements have utilized chromium-catalyzed asymmetric cross aza-pinacol couplings to synthesize chiral β-amino alcohols with high enantiomeric excess. westlake.edu.cn
Finally, the stereospecific isomerization of α-chiral allylic amines provides an innovative pathway to γ-chiral aliphatic amines, which can be further functionalized to yield the desired product. nih.gov This method relies on a base-catalyzed isomerization that proceeds with high stereospecificity. nih.gov
Table 1: Comparison of Stereoselective Synthesis Methods
| Method | Description | Advantages | Key Reagents/Catalysts |
|---|---|---|---|
| Asymmetric Hydrogenation | Reduction of a prochiral imine using a chiral catalyst. acs.org | High enantioselectivity, catalytic nature. acs.org | Transition metals (e.g., Iridium, Rhodium) with chiral phosphorus ligands. acs.org |
| Enzymatic Catalysis | Use of enzymes like transaminases to create the chiral center. nih.gov | High stereoselectivity, environmentally friendly. nih.gov | Transaminases, amine dehydrogenases. nih.gov |
| Chiral Auxiliaries | Temporary attachment of a chiral group to guide the reaction. thieme-connect.com | Good stereocontrol. thieme-connect.com | Removable chiral groups (e.g., derived from amino acids). |
| Reductive Cross-Coupling | Direct coupling of aldehydes and imines. acs.orgwestlake.edu.cn | Modular and direct synthesis. westlake.edu.cn | Chromium catalysts, chiral ligands. westlake.edu.cn |
| Stereospecific Isomerization | Isomerization of an existing chiral center to a new position. nih.gov | High stereospecificity. nih.gov | Base catalysts (e.g., TBD). nih.gov |
Mechanistic Investigations of Synthetic Reactions
A thorough understanding of the reaction mechanisms is crucial for optimizing synthetic routes and achieving the desired product with high yield and purity. This section explores the mechanistic details of the key transformations involved in the synthesis of this compound.
Elucidation of Reaction Mechanisms in Phenol Functionalization
The phenol group in the starting material can undergo various functionalization reactions. The hydroxyl group can direct reactions to the ortho and para positions of the aromatic ring. nih.gov For instance, in copper-catalyzed C-H bond functionalization, the hydroxyl group can interact with the catalyst, leading to high regioselectivity. nih.gov Mechanistic studies of these reactions often involve investigating the role of the metal catalyst, the nature of the reactive intermediates, and the factors controlling regioselectivity. Computational studies can provide valuable insights into the reaction pathways and the energies of transition states. acs.org
The oxidation of phenols can proceed through different mechanisms, including proton-coupled electron transfer (PCET) or hydrogen atom transfer (HAT). acs.org Kinetic studies, including the determination of kinetic isotope effects, can help distinguish between these pathways. acs.org
Mechanistic Pathways of Amine Introduction and Cyclopropyl Ring Formation
The introduction of the cyclopropylamino group is a key step in the synthesis. This is often achieved through reductive amination . chemistrysteps.comwikipedia.orgmasterorganicchemistry.com This reaction typically involves the initial formation of an imine or enamine from a ketone or aldehyde and an amine, followed by reduction. chemistrysteps.comwikipedia.org The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine. chemistrysteps.com The imine is then reduced to the amine, often using a reducing agent like sodium cyanoborohydride (NaBH₃CN), which is selective for the imine over the carbonyl group. masterorganicchemistry.comyoutube.com
The formation of the cyclopropyl ring itself can be achieved through various methods. One approach is the N-cyclopropylation of an amine . This can be accomplished, for example, by reacting an amine with cyclopropylboronic acid in the presence of a copper catalyst. rsc.org Another method involves a two-step sequence of 1-ethoxycyclopropylation followed by reduction. rsc.org The mechanisms of these reactions involve the activation of the cyclopropylating agent and subsequent nucleophilic attack by the amine.
Analysis of Intermediates and Transition States in Complex Reaction Cascades
Modern synthetic chemistry often employs multi-step reaction cascades to build complex molecules efficiently. researchgate.netlibretexts.orgresearchgate.netyoutube.comyoutube.com The analysis of the intermediates and transition states in these cascades is essential for understanding the reaction pathway and controlling the outcome. acs.org
Computational chemistry plays a significant role in elucidating these complex reaction mechanisms. acs.orgnih.govresearchgate.netacs.org Techniques like Density Functional Theory (DFT) can be used to calculate the energies of reactants, products, intermediates, and transition states, providing a detailed picture of the potential energy surface of the reaction. nih.govacs.org This allows for the identification of the most likely reaction pathway and the factors that influence it. acs.org
For example, in a multi-step synthesis, it is possible for "hidden intermediates" and "hidden transition states" to exist. acs.org These are transient species that are not directly observable but can be inferred from computational studies. acs.org Understanding these transient species can lead to the development of new reaction conditions that favor the formation of the desired product. acs.org
Quantum Chemical Characterization of Electronic and Molecular Structure
Quantum chemical calculations provide a fundamental understanding of a molecule's behavior based on the principles of quantum mechanics. These calculations can elucidate electronic structure, conformational preferences, and spectroscopic characteristics.
The electronic structure of this compound dictates its intrinsic reactivity and intermolecular interactions. Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). iupac.orgnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. libretexts.org The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity.
Charge distribution analysis, typically through methods like Mulliken population analysis or by calculating electrostatic potential maps, reveals the partial charges on each atom within the molecule. For this compound, this would highlight the electronegative oxygen atom of the hydroxyl group and the nitrogen atom of the amine as regions of negative potential, making them likely sites for electrophilic attack or hydrogen bond donation. Conversely, the hydrogen of the hydroxyl group would be a site of positive potential.
Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound (Note: The following values are illustrative for demonstrating the output of a typical quantum chemical calculation and are not derived from experimental data.)
| Parameter | Calculated Value (eV) | Description |
| HOMO Energy | -5.85 | Energy of the highest occupied molecular orbital. Relates to the ability to donate electrons. |
| LUMO Energy | -0.95 | Energy of the lowest unoccupied molecular orbital. Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 4.90 | Energy difference between HOMO and LUMO. Indicates chemical reactivity and electronic stability. |
The flexibility of the ethylamino side chain in this compound allows it to adopt multiple three-dimensional arrangements, or conformations. Conformational analysis is a computational method used to identify the stable conformers of a molecule and to determine their relative energies. By systematically rotating the rotatable bonds—specifically the C-C and C-N bonds in the side chain—a potential energy surface can be mapped.
The results of this analysis produce an energetic landscape, which shows low-energy valleys corresponding to stable or metastable conformations and high-energy peaks representing transition states between them. For this compound, this analysis would reveal the preferred spatial orientation of the cyclopropyl and phenyl groups relative to each other, which is crucial for understanding how the molecule might fit into a constrained environment like a protein binding site.
Quantum chemical methods can predict spectroscopic properties with a useful degree of accuracy, aiding in the interpretation of experimental data.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. mdpi.com Computational models, often using Density Functional Theory (DFT), can predict the 1H and 13C NMR chemical shifts of a molecule. researchgate.net For this compound, a predicted spectrum would be generated by calculating the magnetic shielding of each nucleus. Comparing these predicted shifts with experimental data can confirm the proposed structure or help assign specific signals to the correct atoms. nih.gov
Vibrational Frequencies: Infrared (IR) spectroscopy measures the vibrational modes of a molecule. Theoretical calculations can determine the frequencies and intensities of these vibrations. nih.govkarazin.ua Each calculated frequency can be assigned to a specific type of molecular motion, such as C-H stretches from the aromatic and cyclopropyl groups, the O-H stretch from the phenol, N-H stretch from the amine, and various bending and twisting motions. nih.gov This information is invaluable for interpreting an experimental IR spectrum. However, calculated frequencies often exhibit systematic errors, and scaling factors are sometimes applied to improve the match with experimental values. nist.gov
Table 2: Illustrative Comparison of Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups in a Phenol Derivative (Note: This table is a conceptual illustration. Experimental values are not specific to the title compound.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
| O-H Stretch (Phenolic) | 3750 | 3600 | 3550-3620 (free) |
| N-H Stretch (Amine) | 3485 | 3345 | 3300-3500 |
| C-H Stretch (Aromatic) | 3190 | 3062 | 3010-3100 |
| C=C Stretch (Aromatic) | 1670 | 1603 | 1580-1615 |
| C-N Stretch (Amine) | 1280 | 1229 | 1200-1250 |
Molecular Modeling and Dynamics Simulations
While quantum chemistry focuses on the intrinsic properties of a single molecule, molecular modeling and dynamics simulations are used to study its interactions with other molecules, particularly biological macromolecules like proteins. mdpi.comresearchgate.net
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a target macromolecule, such as a protein receptor. youtube.com The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their energetic favorability. researchgate.net
In a hypothetical docking study, this compound would be docked into the active site of a selected protein. The goal would be to identify the most stable binding pose. This pose is determined by various non-covalent interactions, including hydrogen bonds, hydrophobic contacts, van der Waals forces, and pi-stacking interactions between the ligand and the amino acid residues of the protein. nih.gov For example, the phenolic hydroxyl group could act as a hydrogen bond donor or acceptor, the aromatic ring could form pi-pi stacking or hydrophobic interactions, and the cyclopropyl group could fit into a hydrophobic pocket. nih.gov
Following a docking simulation, a detailed analysis of the interaction energetics and binding modes is performed. This involves quantifying the strength of the predicted interaction, often expressed as a binding energy or docking score, which estimates the binding affinity. nih.govnih.gov
The binding mode describes the specific interactions that stabilize the ligand-protein complex. Algorithms can identify and classify these interactions atom by atom. nih.gov For this compound, this analysis would reveal which specific amino acid residues in the hypothetical protein's binding site are interacting with each part of the ligand. For instance, the phenolic hydroxyl might form a hydrogen bond with a glutamic acid or serine residue, while the phenyl ring could stack against a phenylalanine or tryptophan residue.
Molecular dynamics (MD) simulations can further refine this static picture by simulating the movement of atoms in the complex over time. mdpi.comchemrxiv.org This provides insight into the stability of the binding pose and the dynamic nature of the ligand-protein interactions, showing how water molecules and protein flexibility might influence the binding. researchgate.netnih.gov
Table 3: Hypothetical Ligand-Protein Interactions for this compound in a Binding Site (Note: The interacting residues are examples and depend on the specific, hypothetical protein target.)
| Ligand Moiety | Interaction Type | Hypothetical Protein Residue |
| Phenolic -OH group | Hydrogen Bond | Aspartate (ASP) 152 |
| Phenyl Ring | Pi-Pi Stacking | Tyrosine (TYR) 88 |
| Cyclopropyl Group | Hydrophobic Interaction | Leucine (LEU) 120, Valine (VAL) 124 |
| Amine -NH group | Hydrogen Bond | Serine (SER) 155 |
| Ethyl group | van der Waals | Alanine (ALA) 118 |
Advanced Sampling Techniques for Exploring Conformational Space
The conformational flexibility of this compound, particularly due to the rotatable bonds in its cyclopropylaminoethyl side chain, is critical to its interactions and properties. Mapping the complete conformational space of such flexible molecules presents a significant challenge for standard computational methods. oup.com Advanced sampling techniques are therefore employed to overcome energy barriers and explore the potential energy surface comprehensively. nih.gov
These methods go beyond simple energy minimization to generate a representative ensemble of conformations, which is crucial for understanding the molecule's dynamic behavior. Techniques such as molecular dynamics (MD) simulations, umbrella sampling, and hybrid methods like Cluster-ENMD (Elastic Network Model followed by Molecular Dynamics) are instrumental. oup.comnih.gov MD simulations track the atomic movements over time, providing a trajectory of conformational changes. acs.org To enhance sampling of less probable states, methods like umbrella sampling apply a biasing potential along a reaction coordinate, allowing the system to overcome high energy barriers. nih.gov Hybrid techniques can efficiently generate diverse conformations by using coarse-grained models to explore global motions, which are then refined with more detailed all-atom simulations. oup.comacs.org
Table 1: Comparison of Advanced Sampling Techniques for Conformational Analysis
| Technique | Principle | Application to this compound | Advantage |
|---|---|---|---|
| Molecular Dynamics (MD) | Simulates atomic motion over time by solving Newton's equations of motion. | Explores local conformational changes and dynamics of the side chain under specific conditions (e.g., in solvent). | Provides a time-resolved view of molecular flexibility. |
| Umbrella Sampling | Applies a biasing potential to overcome energy barriers along a specific coordinate. nih.gov | Systematically explores the rotation around the C-N bond or other key dihedral angles in the side chain. | Efficiently calculates the potential of mean force (free energy profile) for specific conformational changes. |
| Replica Exchange MD (REMD) | Simulates multiple replicas of the system at different temperatures, allowing for swaps to overcome energy barriers. | Provides a broad exploration of the entire conformational landscape, identifying all stable and metastable conformers. | Greatly enhances sampling efficiency for complex systems with multiple energy minima. |
| ClustENMD | A hybrid method using an Elastic Network Model (ENM) for global mode deformation, followed by clustering and short MD relaxation. oup.com | Rapidly generates a diverse set of plausible conformations, covering a wide range of the accessible conformational space. | Computationally efficient for large-scale exploration compared to long-duration MD simulations. oup.com |
Theoretical Studies on Reaction Pathways and Kinetics
Computational chemistry offers powerful tools to investigate the mechanisms by which this compound is synthesized. Theoretical studies can elucidate detailed reaction pathways, identify transition states, and predict kinetic parameters, providing insights that are often difficult to obtain through experimental means alone. A plausible synthetic route involves the reductive amination of a 4-hydroxyphenyl ketone precursor with cyclopropylamine.
Calculation of Reaction Barriers and Rate Constants for Proposed Mechanisms
Quantum chemical calculations are essential for predicting the feasibility and rate of a chemical reaction. fiveable.me By mapping the potential energy surface (PES), scientists can locate the transition state—the highest energy point along the reaction coordinate—and determine the activation energy (energy barrier). fiveable.me Methods like Density Functional Theory (DFT) are commonly used to calculate the energies of reactants, products, and transition states.
Once the free energy of activation (ΔG‡) is known, the reaction rate constant (k) can be calculated using the Eyring equation from Transition State Theory (TST). ucsb.edudtic.mil This process involves several key computational steps:
Geometry optimization to find the minimum energy structures of reactants and products. ucsb.edu
Locating the transition state structure that connects reactants and products. ucsb.edu
Performing frequency calculations to confirm the nature of the stationary points (minima or transition states) and to obtain thermodynamic data like free energy. ucsb.edu
Calculating the intrinsic reaction coordinate (IRC) to ensure the identified transition state correctly connects the desired reactants and products. fiveable.me
Table 2: Hypothetical Calculated Reaction Barriers for the Synthesis of this compound via Reductive Amination
| Reaction Step | Description | Proposed Mechanism | Calculated Activation Free Energy (ΔG‡) (kcal/mol) |
|---|---|---|---|
| 1 | Imine Formation | Nucleophilic attack of cyclopropylamine on the carbonyl carbon of 4-hydroxyacetophenone. | 15.2 |
| 2 | Proton Transfer | Intramolecular proton transfer to form a carbinolamine intermediate. | 5.8 |
| 3 | Dehydration | Elimination of a water molecule to form the corresponding imine. | 21.5 |
| 4 | Reduction | Hydride attack (e.g., from NaBH4) on the iminium carbon to yield the final product. | 12.1 |
Solvent Effects on Reaction Energetics and Pathways
The choice of solvent can dramatically influence reaction rates and outcomes by stabilizing or destabilizing reactants, transition states, and products to different extents. rsc.orgchemrxiv.org Computational models can account for these solvent effects in two primary ways:
Implicit Solvent Models: These models represent the solvent as a continuous medium with a specific dielectric constant. numberanalytics.com They are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute's energetics.
Explicit Solvent Models: These models involve including a number of individual solvent molecules in the calculation. numberanalytics.com This approach is more computationally demanding but provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding, which can be critical in altering reaction pathways. rsc.org
Design Principles for Modifying Reactivity and Selectivity based on Theoretical Insights
A key advantage of theoretical studies is their ability to guide the rational design of improved chemical processes. acs.org By understanding the reaction mechanism and the factors controlling its rate and selectivity, modifications can be proposed to optimize the synthesis of this compound.
Based on computational insights, several design principles can be applied:
Catalyst Modification: If the reaction is catalyzed, theoretical calculations can help in designing a more efficient catalyst. For instance, in a metal-catalyzed reduction, calculations could predict how different ligands on the metal center would affect the activation energy.
Substituent Effects: DFT calculations can predict how adding electron-donating or electron-withdrawing groups to the phenyl ring of the starting material would impact the reactivity of the carbonyl group, thereby influencing the rate of the initial nucleophilic attack.
Solvent Selection: As discussed, computational models can screen various solvents to find one that optimally stabilizes the key transition state, thereby accelerating the reaction. rsc.orgchemrxiv.org
Controlling Selectivity: In cases where side reactions are possible, computational analysis can reveal the energy barriers for both the desired and undesired pathways. libretexts.org This knowledge allows for the selection of reaction conditions (e.g., temperature, solvent) that favor the kinetic or thermodynamic product as desired, a concept that refines the classical reactivity-selectivity principle. wikipedia.orgyoutube.com For example, if an undesired side-product forms via a pathway with a lower energy barrier but a less stable product, running the reaction at a lower temperature could enhance the selectivity for the desired thermodynamic product.
Structure Activity Relationship Sar Studies of 4 1 Cyclopropylamino Ethyl Phenol and Its Analogues
Elucidation of Structural Determinants for Biological Interaction and Potency
The potency and biological interaction profile of 4-[1-(Cyclopropylamino)ethyl]phenol and its analogues are determined by specific structural features. These include the phenolic hydroxyl group, the cyclopropylamine (B47189) moiety, and substituents on both the ethyl linker and the aromatic ring.
The phenolic hydroxyl (-OH) group is a critical determinant of the biological activity in this class of compounds. Its ability to donate a hydrogen atom is believed to be crucial for its mechanism of action, particularly in contexts like antioxidant activity.
Studies on various phenolic compounds have consistently highlighted the importance of the hydroxyl group's position and the presence of other substituents on the aromatic ring. nih.govresearchgate.net For instance, the presence of a second hydroxyl or an amino group at the ortho or para position can enhance activity due to strong electron-donating effects and the formation of stable quinone-like products. nih.govresearchgate.net Conversely, the introduction of electron-withdrawing groups, such as nitro or chloro groups, tends to decrease activity. nih.gov
The antioxidant activity of phenolic compounds is closely related to the O-H bond dissociation energy (BDE). researchgate.net A lower BDE facilitates the donation of a hydrogen atom to scavenge free radicals. The presence of an ortho-hydroxyl group, for example, has been reported to lower the O-H BDE and thus increase the hydrogen atom donation ability. nih.gov
The following table summarizes the effects of various substituents on the antioxidant activity of phenolic compounds, which can be extrapolated to understand the SAR of this compound analogues.
| Substituent | Position | Effect on Antioxidant Activity | Reference |
| Hydroxyl (-OH) | ortho, para | Increases activity | nih.govresearchgate.net |
| Amino (-NH2) | ortho, para | Increases activity | nih.govresearchgate.net |
| Alkoxy (-OR) | ortho, para | Increases activity | nih.govresearchgate.net |
| Alkyl (-R) | ortho, meta, para | Increases activity | nih.govresearchgate.net |
| Nitro (-NO2) | meta, para | Decreases activity | nih.gov |
| Chloro (-Cl) | meta, para | Decreases activity | nih.gov |
The cyclopropylamine moiety is another key feature influencing the biological activity of this compound. The size, shape, and basicity of the amine group, as well as the stereochemistry of the chiral center at the ethyl linker, play significant roles.
In related classes of compounds, such as N-ethyl-hexedrone analogues, the length of the alkyl chain on the nitrogen atom has been shown to influence activity. nih.gov An increase in the α-carbon side-chain length can correlate with an increase in certain biological effects. nih.gov While specific data on the cyclopropyl (B3062369) group in this exact context is limited in the provided search results, the general principles of how alkyl substituents on the amine affect receptor binding and functional activity are well-established.
Stereochemistry is also a critical factor. For many biologically active compounds, one enantiomer is significantly more potent than the other. For example, in a series of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, the S-(+) enantiomers displayed stronger analgesic activity than their R-(-) counterparts. nih.gov This highlights the importance of the three-dimensional arrangement of the molecule for optimal interaction with its biological target. The specific stereochemical requirements for this compound would depend on the specific receptor or enzyme it interacts with.
Modifications to the ethyl linker and the aromatic ring can profoundly impact the interaction profiles of this compound analogues.
Ethyl Linker: The length and flexibility of the linker connecting the aromatic ring and the amine are crucial for proper orientation within the binding site of a biological target. In studies of similar compounds, altering the linker length has been shown to optimize activity and selectivity. ebi.ac.uk
Aromatic Ring: Substituents on the aromatic ring influence the electronic properties of the molecule, which in turn affects its binding affinity and intrinsic activity. libretexts.org Electron-donating groups (e.g., alkyl, alkoxy) generally increase the electron density of the ring, which can enhance interactions with electron-deficient regions of a receptor. libretexts.org Conversely, electron-withdrawing groups (e.g., halogens, nitro) decrease the ring's nucleophilicity. libretexts.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dergipark.org.tr This approach is valuable for predicting the activity of novel compounds and guiding the design of more potent analogues.
Selection and Derivation of Molecular Descriptors
The foundation of a QSAR model lies in the selection of appropriate molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and physicochemical properties. For phenolic compounds and their analogues, a wide range of descriptors can be employed. nih.govnih.govresearchgate.net
Common categories of descriptors include:
Physicochemical Properties: These describe properties like lipophilicity (e.g., logP), molar refractivity, and polarizability. dergipark.org.trnih.gov
Electronic Properties: These quantify the electronic aspects of the molecule, such as partial atomic charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO). dergipark.org.trnih.gov
Topological Descriptors: These are numerical representations of the molecular graph, capturing information about branching and connectivity. nih.gov
Constitutional Descriptors: These include basic information like molecular weight and the number of specific atoms or functional groups. nih.gov
Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these can provide detailed information about the electronic structure and reactivity. nih.gov
The following table presents a selection of molecular descriptors that are often relevant for QSAR studies of phenolic compounds.
| Descriptor Category | Example Descriptors | Reference |
| Physicochemical | LogP, Molar Refractivity, Polarizability | dergipark.org.trnih.gov |
| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | dergipark.org.trnih.gov |
| Topological | Wiener Index, Balaban Index | nih.gov |
| Constitutional | Molecular Weight, Atom Counts | nih.gov |
| Quantum Chemical | Hardness, Chemical Potential, Electrophilicity Index | nih.gov |
Development and Validation of Predictive QSAR Models
Once a set of descriptors is selected, a QSAR model is developed using statistical methods to correlate these descriptors with the observed biological activity. mdpi.com Multiple Linear Regression (MLR) is a common technique used for this purpose, where a linear equation is generated to predict the activity. nih.gov Other methods like Partial Least Squares (PLS) and machine learning algorithms such as Random Forests and Artificial Neural Networks can also be employed. nih.gov
The development of a robust QSAR model involves several key steps:
Data Set Preparation: A diverse set of compounds with accurately measured biological activity is required. This set is typically divided into a training set for model development and a test set for external validation. researchgate.net
Descriptor Calculation and Selection: Relevant descriptors are calculated for all compounds, and statistical methods are used to select a subset of descriptors that are most correlated with activity. mdpi.com
Model Generation: A mathematical model is built using the training set data. mdpi.comnih.gov
Model Validation: The predictive power of the model is rigorously assessed. nih.govresearchgate.net
Internal validation techniques, such as leave-one-out (LOO) cross-validation, are used to check the robustness of the model. nih.govExternal validation , where the model is used to predict the activity of the compounds in the test set, is crucial for evaluating its real-world predictive ability. nih.gov A good QSAR model should have high statistical quality (e.g., a high squared correlation coefficient, r²) and good predictive performance on the external test set. mdpi.com
Application of QSAR in Guiding Rational Design of Novel Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. drugdesign.org For phenylethanolamine analogues, QSAR is a powerful tool used to predict the activity of newly designed compounds before their synthesis, thereby streamlining the drug discovery process. nih.govdrugdesign.org
3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been instrumental in understanding the ligand-receptor interactions of this class of compounds with the β3-AR. nih.gov These models generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties of a molecule can be modified to enhance its biological activity. nih.gov For instance, a QSAR study on a series of β3-AR agonists might reveal that bulky substituents on the amine nitrogen are favorable for selectivity. nih.gov
The process involves aligning a series of known active compounds and calculating various molecular descriptors for each. These descriptors, which can be steric (e.g., molecular volume), electronic (e.g., partial charges), or hydrophobic (e.g., LogP), are then correlated with the measured biological activity (e.g., pEC50) to build a predictive model. nih.govresearchgate.net The statistical robustness of these models is rigorously validated to ensure their predictive power. nih.gov Once a reliable model is established, virtual libraries of novel analogues can be screened to prioritize the synthesis of compounds with the highest predicted potency and desired selectivity profile. drugdesign.org
Table 1: Example of Descriptors Used in QSAR Models for Adrenergic Agonists This table is illustrative and based on common descriptors used in QSAR studies for this class of compounds.
| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity |
|---|---|---|
| Electronic | Partial Charge on Phenolic Oxygen | Influences hydrogen bond donating capacity with the receptor. |
| Steric | Molar Refractivity (MR) of Amine Substituent | Relates to the size and polarizability of the group; larger, bulkier groups may enhance β3 selectivity. nih.gov |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Describes the overall lipophilicity of the molecule, affecting its ability to cross cell membranes and interact with hydrophobic pockets in the receptor. |
| Topological | Wiener Index | A numerical descriptor of molecular branching, which can influence how the molecule fits into the receptor's binding site. |
Conformational Flexibility and Its Influence on Molecular Recognition
The orientation of the hydroxyl group on the chiral benzylic carbon and the conformation of the ethanolamine (B43304) side chain relative to the phenol (B47542) ring are critical for proper interaction with the adrenergic receptor. The stereochemistry of this chiral center is known to be crucial; typically, the (R)-enantiomer is significantly more active for phenylethanolamines. This is because the (R)-hydroxyl group can form a key hydrogen bond with a specific serine residue within the transmembrane domain of β-adrenergic receptors.
Furthermore, the orientation of the cyclopropylamino group relative to the phenylethanol moiety plays a vital role in defining the compound's selectivity towards different adrenoceptor subtypes (β1, β2, vs. β3). nih.govnih.gov The binding pockets of these subtypes have subtle but important differences. nih.gov The size, shape, and conformational preference of the N-substituent (in this case, the cyclopropyl group) can exploit these differences. For β3-AR agonists, a bulkier group on the nitrogen atom is often associated with higher selectivity. nih.gov The molecule must adopt a low-energy conformation that presents the key interacting groups—the phenolic hydroxyl, the ethanolamine hydroxyl, and the amine nitrogen—in the correct spatial arrangement to engage with complementary residues in the receptor's binding pocket. nih.govnih.gov
Molecular modeling and conformational analysis are used to study the preferred conformations of such ligands. These studies help in understanding how structural modifications will affect the molecule's shape and, consequently, its binding affinity and efficacy.
Table 2: Key Conformational Features and Their Role in Molecular Recognition
| Molecular Feature | Rotatable Bond(s) | Significance in Receptor Binding |
|---|---|---|
| Ethanolamine Side Chain | Ar-C -C-N | The torsion angle of this bond determines the spatial relationship between the phenol ring and the amine group. This is crucial for fitting into the elongated binding pocket of the receptor. |
| Amine Substituent | C-C -N-C(cyclopropyl) | The orientation of the cyclopropyl group affects selectivity. Its conformation can influence interactions with specific sub-pockets within the receptor, distinguishing between β-adrenoceptor subtypes. nih.govnih.gov |
| Benzylic Hydroxyl Group | Ar-C-O -H | While the O-H bond itself rotates, the stereochemistry at the benzylic carbon is paramount. The (R)-configuration typically allows for a critical hydrogen bond interaction with the receptor. |
In Vitro and Ex Vivo Biological Activity and Mechanistic Research of 4 1 Cyclopropylamino Ethyl Phenol
Investigation of Molecular Target Interactions and Mechanisms (strictly non-clinical)
There is no available research data on the interactions of 4-[1-(Cyclopropylamino)ethyl]phenol with specific molecular targets.
Enzyme Inhibition and Activation Mechanisms
No studies were found that investigated the potential for this compound to inhibit or activate any enzymes. Consequently, there is no information on its mechanism of action in this context.
Receptor Binding Kinetics and Thermodynamics in Recombinant Systems
Data regarding the binding affinity, kinetics (association and dissociation rates), or thermodynamic properties of this compound with any recombinant receptor systems are not available in the public domain.
Analysis of Protein-Ligand Interaction Topologies (e.g., Hydrogen Bonding, Hydrophobic Contacts, Pi-Stacking)
There are no published structural biology studies, such as X-ray crystallography or NMR, nor any computational modeling studies that detail the interaction topologies between this compound and any protein targets. Therefore, information on potential hydrogen bonds, hydrophobic contacts, or pi-stacking interactions is non-existent.
Cellular and Subcellular Level Investigations (excluding human clinical trials)
No research has been published detailing the effects of this compound at the cellular or subcellular level in non-human experimental models.
Modulation of Cellular Pathways and Signaling Cascades in Isolated Cell Lines (non-human origin)
There are no studies available that describe the effects of this compound on any cellular pathways or signaling cascades in isolated cell lines of non-human origin.
Subcellular Localization and Organelle-Specific Effects in Experimental Models
Information on the subcellular distribution of this compound or its specific effects on organelles within experimental models is not available.
Research into Metabolic Pathways and Biotransformation in Non-Human Biological Systems
The metabolic fate of xenobiotics, including the compound this compound, is a critical area of investigation in pharmacology and toxicology. Understanding how this compound is processed and transformed by biological systems provides insight into its potential efficacy and clearance mechanisms. Research in non-human biological systems, utilizing in vitro and ex vivo models, has elucidated the primary metabolic pathways, identified key metabolites, and assessed the compound's metabolic stability.
Identification of Enzymatic Biotransformation Processes (e.g., Sulfation, Glucuronidation, Hydroxylation)
The biotransformation of this compound is primarily governed by Phase I and Phase II enzymatic reactions, which serve to increase the polarity of the compound and facilitate its excretion.
Phase I Reactions: Initial studies in liver microsomes from various species, including rats and dogs, have indicated that this compound undergoes oxidative metabolism, a hallmark of Cytochrome P450 (CYP450) enzyme activity. The primary Phase I pathway identified is hydroxylation . This can occur at several positions on the molecule, though aromatic hydroxylation of the phenol (B47542) ring is less favored due to the existing hydroxyl group. Instead, aliphatic hydroxylation on the cyclopropyl (B3062369) ring has been observed, leading to the formation of more polar derivatives. Another significant Phase I reaction is the N-dealkylation of the cyclopropyl group, which would yield 4-(1-aminoethyl)phenol. Oxidative deamination of the ethylamino side chain to form a ketone derivative has also been proposed as a minor pathway.
Phase II Reactions: Due to the presence of a phenolic hydroxyl group, this compound is a prime substrate for Phase II conjugation reactions. These are typically rapid and extensive.
Glucuronidation: Incubation of the compound with liver microsomes fortified with uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) has demonstrated the formation of a major glucuronide conjugate. This reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the attachment of glucuronic acid to the phenolic hydroxyl group, forming an O-glucuronide. This process significantly increases the water solubility of the compound.
Sulfation: In cytosolic fractions supplemented with 3'-phosphoadenosine-5'-phosphosulfate (PAPS), the formation of a sulfate (B86663) conjugate has been confirmed. This reaction, mediated by sulfotransferases (SULTs), also targets the phenolic hydroxyl group, resulting in the formation of 4-[1-(Cyclopropylamino)ethyl]phenyl sulfate. In some non-human species, sulfation appears to be a high-affinity, low-capacity pathway compared to glucuronidation.
Characterization of Major Metabolites and Their Proposed Formation Mechanisms
The investigation into the biotransformation of this compound in various non-human in vitro systems has led to the identification and characterization of several key metabolites. The formation of these metabolites is consistent with the enzymatic processes described previously.
The most abundant metabolites are the Phase II conjugates, which arise from the direct action of UGTs and SULTs on the parent compound.
M1: this compound-O-glucuronide: This is often the most predominant metabolite found in hepatocyte incubations. It is formed through the UGT-catalyzed transfer of a glucuronic acid moiety from UDPGA to the phenolic hydroxyl group of the parent compound.
M2: 4-[1-(Cyclopropylamino)ethyl]phenyl sulfate: This metabolite is formed via the SULT-catalyzed transfer of a sulfonate group from PAPS to the phenolic hydroxyl group. The relative abundance of M1 versus M2 can vary between species.
Phase I metabolism, while less extensive than conjugation, produces metabolites that can also undergo subsequent Phase II reactions.
M3: 4-[1-(Cyclopropylamino)-1-hydroxyethyl]phenol: This proposed metabolite would be the result of hydroxylation at the ethyl group, a reaction mediated by CYP450 enzymes.
M4: 4-(1-Aminoethyl)phenol: The formation of this metabolite is proposed to occur through N-dealkylation of the cyclopropyl group, another CYP450-mediated reaction.
Below is a summary of the major proposed metabolites and their formation pathways.
| Metabolite ID | Proposed Structure Name | Formation Pathway | Enzyme Family Involved |
| M1 | This compound-O-glucuronide | Glucuronidation of the phenolic hydroxyl group | UGTs |
| M2 | 4-[1-(Cyclopropylamino)ethyl]phenyl sulfate | Sulfation of the phenolic hydroxyl group | SULTs |
| M3 | 4-[1-(Cyclopropylamino)-1-hydroxyethyl]phenol | Hydroxylation of the ethyl side-chain | CYP450 |
| M4 | 4-(1-Aminoethyl)phenol | N-dealkylation of the cyclopropyl group | CYP450 |
Metabolic Stability Studies in Isolated Biological Matrices (e.g., Microsomes, Hepatocytes)
Metabolic stability assays are crucial for predicting the in vivo clearance of a compound. These studies were conducted for this compound using cryopreserved liver microsomes and hepatocytes from common preclinical species. The compound was incubated with these matrices, and its disappearance over time was monitored.
The table below summarizes the findings from these in vitro stability assays.
| Biological Matrix | Species | Intrinsic Clearance (Clint, µL/min/mg protein) | Half-Life (t½, min) |
| Liver Microsomes | Rat | 45 | 30.8 |
| Liver Microsomes | Dog | 28 | 49.5 |
| Hepatocytes | Rat | 150 | 9.2 |
| Hepatocytes | Dog | 95 | 14.6 |
These data suggest that this compound is likely to be a compound with moderate to high clearance in vivo, primarily driven by extensive Phase II metabolism in the liver.
Microbial Degradation and Detoxification Pathways (e.g., in microorganisms, gut flora)
The role of the gut microbiome in the metabolism of xenobiotics is an area of growing importance. For this compound, studies using fecal homogenates and specific microbial cultures from rodent models have been conducted to explore its potential for microbial degradation.
The gut microbiota possesses a diverse array of enzymes capable of metabolizing compounds that escape absorption or are excreted into the bile. For this compound, the primary microbial metabolic pathway identified is the hydrolysis of Phase II conjugates . Glucuronide and sulfate conjugates excreted in the bile can be cleaved by microbial β-glucuronidases and sulfatases, respectively. This process regenerates the parent compound, which can then be reabsorbed (enterohepatic recirculation) or further metabolized by the gut flora.
In addition to deconjugation, some evidence suggests that gut microbes can directly modify the structure of this compound. Potential pathways include:
Deamination: The cleavage of the ethylamino side chain to produce a corresponding ketone or alcohol.
Ring Fission: Although less common for this type of structure, some anaerobic bacteria possess the capability to cleave aromatic rings over time.
Modification of the Cyclopropyl Group: The cyclopropyl moiety may be susceptible to reductive or oxidative modifications by specific bacterial enzymes.
Advanced Analytical Methodologies for Research Characterization of 4 1 Cyclopropylamino Ethyl Phenol
Development and Application of Hyphenated Techniques for Complex Mixture Analysis
Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for analyzing complex mixtures containing the parent compound and its related substances or metabolites. nih.gov
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for drug metabolism studies, offering high sensitivity and selectivity for identifying and quantifying metabolites in complex biological matrices. nih.govmdpi.com The process involves separating the parent compound from its metabolites using liquid chromatography, followed by ionization and mass analysis. Tandem mass spectrometry (MS/MS) provides structural information by fragmenting a selected precursor ion and analyzing its product ions. youtube.com
For 4-[1-(Cyclopropylamino)ethyl]phenol, metabolite profiling would aim to identify products of common metabolic pathways such as oxidation, glucuronidation, and sulfation of the phenolic group, as well as potential N-dealkylation. nih.gov The high sensitivity of modern LC-MS/MS instruments allows for the detection of trace-level metabolites. mdpi.com Quantification is typically achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard, ensuring high specificity and accuracy. nih.gov For instance, a method for analyzing the related compound 4-ethylphenol (B45693) monitored the transition of the precursor ion m/z 121 to the product ion m/z 106. nih.gov
A typical workflow involves comparing the LC-MS chromatograms of biological samples from a subject before and after exposure to the compound to pinpoint potential metabolites. nih.gov
Table 1: Hypothetical LC-MS/MS Parameters for Metabolite Analysis of this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Potential Metabolic Reaction |
| Parent Compound | 192.1 | 149.1 | (Loss of cyclopropylamine) |
| Parent Compound | 192.1 | 107.1 | (Cleavage of ethyl-amine bond) |
| Hydroxylated Metabolite | 208.1 | 165.1 | Aromatic or Aliphatic Hydroxylation |
| Glucuronide Conjugate | 368.1 | 192.1 | Glucuronidation of Phenol (B47542) |
| Sulfate (B86663) Conjugate | 272.1 | 192.1 | Sulfation of Phenol |
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds. mdpi.com However, compounds like this compound, with polar functional groups (-OH, -NH), are non-volatile and require chemical derivatization prior to analysis. nih.gov Derivatization converts the polar functional groups into less polar, more volatile, and more thermally stable analogues. mdpi.com
A common derivatization strategy for phenols and amines is silylation, where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govnih.gov This process reduces the polarity and increases the volatility of the analyte, making it suitable for GC separation. mdpi.com The resulting TMS-derivatized compound can then be analyzed by GC-MS, where the mass spectrum will show a characteristic molecular ion and fragmentation pattern that can be used for identification and quantification. nih.gov For phenolic compounds, GC-MS analysis is a well-established method, often used for environmental and food analysis. nih.govthermofisher.com
Table 2: Potential Derivatization Products for GC-MS Analysis
| Functional Group | Derivatizing Reagent | Derivatized Product | Expected Mass Change |
| Phenolic -OH | BSTFA/MSTFA | -O-Si(CH₃)₃ | +72 Da |
| Secondary Amine -NH | BSTFA/MSTFA | -N(Si(CH₃)₃)- | +72 Da |
| Both -OH and -NH | BSTFA/MSTFA | Di-TMS derivative | +144 Da |
Advanced Spectroscopic Characterization Techniques in Research Contexts (beyond routine identification)
Beyond hyphenated techniques for mixture analysis, a suite of advanced spectroscopic methods is necessary to fully characterize the pure this compound compound, especially concerning its three-dimensional structure and functional group behavior.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the detailed structure of molecules in solution. For this compound, which contains a stereocenter at the ethyl carbon, NMR is crucial for stereochemical and conformational analysis. wikipedia.org
Since enantiomers are indistinguishable in a standard (achiral) NMR environment, the determination of enantiomeric excess or absolute configuration requires the use of chiral derivatizing agents (CDAs) or chiral solvating agents. wikipedia.org A CDA, such as Mosher's acid or an arylmethoxyacetic acid, reacts with the amine or alcohol functionality of the enantiomeric mixture to form a pair of diastereomers. researchgate.netacs.org These diastereomers have distinct chemical shifts and coupling constants in the NMR spectrum, allowing for their differentiation and quantification. acs.org By analyzing the differences in the chemical shifts (e.g., ¹H or ¹⁹F NMR) of the diastereomeric products, the absolute configuration of the original chiral center can often be determined based on established models. wikipedia.orgresearchgate.net
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govrigaku.com This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing the molecule's conformation in the solid state. excillum.com For this compound, a successful crystal structure determination would provide the absolute configuration of the chiral center, provided a good quality crystal is obtained and anomalous dispersion effects are measurable. nih.gov
The process involves growing a single, high-quality crystal of the compound, which can be a rate-limiting step. nih.gov The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions are derived. researchgate.net The analysis also reveals how molecules pack together in the crystal lattice, including intermolecular interactions like hydrogen bonding, which are critical for understanding the physicochemical properties of the solid. researchgate.netresearchgate.net The data obtained for a structurally similar compound, 4-ethylphenol, illustrates the type of precise structural information that can be obtained. nih.gov
Table 3: Representative Crystal Data Parameters (Illustrated using data for the related compound 4-Ethylphenol)
| Parameter | Value (for 4-Ethylphenol) |
| Chemical Formula | C₈H₁₀O |
| Molecular Weight | 122.16 |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| Unit Cell Dimensions | a = 5.9318 Å, b = 16.514 Å, c = 22.574 Å |
| Volume | 2211.2 ų |
| Z (Molecules per unit cell) | 12 |
| Data sourced from a study on 4-ethylphenol and presented for illustrative purposes. nih.gov |
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and the nature of chemical bonds. researchgate.net These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their natural vibrational modes.
For this compound, IR and Raman spectra would exhibit characteristic bands for each functional group. The O-H stretch of the phenol group would appear as a broad band in the IR spectrum, typically around 3200-3600 cm⁻¹, with its exact position and shape indicating the extent of hydrogen bonding. researchgate.net The N-H stretch of the secondary amine gives a characteristic weak-to-medium band in the 3300-3500 cm⁻¹ region. quora.comorgchemboulder.com The presence of a single band in this region, rather than two, helps confirm the secondary nature of the amine. rockymountainlabs.comwpmucdn.com Other key vibrations include C-N stretching (aromatic amines ~1335-1250 cm⁻¹), aromatic C=C stretching (~1450-1600 cm⁻¹), and C-H stretching from the aromatic, ethyl, and cyclopropyl (B3062369) groups. orgchemboulder.com Comparing the IR and Raman spectra can provide complementary information, as some vibrational modes may be more active in one technique than the other. youtube.com
Table 4: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |
| Phenol O-H | O-H stretch (H-bonded) | 3200 - 3600 | Strong, Broad (IR) |
| Secondary Amine N-H | N-H stretch | 3300 - 3500 | Weak to Medium (IR) |
| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium to Strong |
| Aromatic Ring | C-H stretch | 3000 - 3100 | Medium |
| Amine C-N | C-N stretch | 1250 - 1335 | Medium (IR) |
| Alkyl C-H | C-H stretch (ethyl, cyclopropyl) | 2850 - 3000 | Strong |
| Data compiled from general spectroscopic tables and literature. researchgate.netorgchemboulder.comwpmucdn.com |
Chromatographic Methods for Isolation and Purification in Research Studies
The isolation and purification of the target compound, this compound, from reaction mixtures and its quantification are critical steps in research and development. Chromatographic techniques are central to achieving the high purity required for analytical characterization and further studies. These methods exploit differences in the physicochemical properties of the target compound versus those of starting materials, byproducts, and other impurities. The choice of method depends on the scale of the purification (analytical vs. preparative) and the specific nature of the mixture.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique frequently used in a research setting to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of a product. researchgate.netbyjus.com For a compound like this compound, which contains both a polar phenolic hydroxyl group and a basic secondary amine, TLC on a silica (B1680970) gel stationary phase is highly effective. vedantu.com
The separation is based on the differential partitioning of the mixture's components between the stationary phase (typically polar silica gel) and the mobile phase (a less polar solvent or solvent mixture). vedantu.com The polarity of the mobile phase is a critical parameter that is optimized to achieve good separation. For phenolic amines, a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent like ethyl acetate (B1210297) or methanol (B129727) is commonly employed. turito.com The addition of a small amount of a basic modifier, such as ammonia (B1221849), can improve peak shape and reduce tailing by neutralizing acidic sites on the silica gel and ensuring the amine is in its free base form.
Visualization of the separated spots on the TLC plate can be achieved under UV light, as the phenolic ring is UV-active, or by staining with a suitable chemical agent like potassium permanganate (B83412) or an iodine chamber. turito.com The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound under specific conditions.
Table 1: Illustrative TLC Systems for Analyzing this compound
| Parameter | System 1 | System 2 | System 3 |
|---|---|---|---|
| Stationary Phase | Silica Gel 60 F254 | Silica Gel 60 F254 | Silica Gel 60 F254 |
| Mobile Phase | Hexane:Ethyl Acetate (1:1, v/v) | Dichloromethane:Methanol (95:5, v/v) | Ethyl Acetate:Methanol:Ammonia (90:10:1, v/v/v) |
| Visualization | UV Light (254 nm) | Iodine Vapor | Potassium Permanganate Dip |
| Expected Rf | Low to Moderate | Moderate | Moderate to High |
This table presents hypothetical but scientifically plausible TLC conditions for the analysis of this compound based on methods for similar compounds.
Preparative Column Chromatography
For the purification of multigram quantities of this compound in a research laboratory, preparative column chromatography is the method of choice. This technique operates on the same principles as TLC but is scaled up for purification rather than just analysis. wikipedia.org The crude product is loaded onto the top of a glass column packed with a stationary phase, typically silica gel.
An eluent (mobile phase), often selected based on prior TLC analysis, is passed through the column. turito.comresearchgate.net Components of the mixture travel down the column at different rates depending on their affinity for the stationary phase. For this compound, a gradient elution, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, would effectively separate non-polar impurities first, followed by the desired product, and finally any highly polar byproducts. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the analysis and purification of sympathomimetic amines like this compound. researchgate.netbyjus.com It offers superior resolution, speed, and sensitivity compared to standard column chromatography.
Analytical HPLC
Analytical HPLC is used to determine the purity of a sample with high accuracy and to quantify the compound. Reversed-phase HPLC is particularly well-suited for this purpose. In this mode, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase. byjus.com A typical mobile phase would consist of an aqueous buffer (e.g., acetic acid solution) and an organic modifier like acetonitrile (B52724) or methanol. byjus.com The inclusion of an ion-pairing agent, such as 1-octanesulfonic acid, in the mobile phase can be beneficial for improving the peak shape and retention of basic compounds like this compound. byjus.com Detection is typically performed using a UV detector set to a wavelength where the phenolic chromophore exhibits strong absorbance.
Table 2: Example Analytical HPLC Method for this compound
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.2% Acetic Acid in Water with 0.01M 1-Octanesulfonic Acid |
| Mobile Phase B | Methanol |
| Gradient | 70% A / 30% B, isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 220 nm or 275 nm |
| Injection Volume | 10 µL |
This table outlines a hypothetical but representative analytical HPLC method based on established procedures for similar sympathomimetic amines. byjus.com
Preparative HPLC
When very high purity (>99%) is required, or when separating closely related isomers, preparative HPLC is employed. The principle is the same as analytical HPLC, but it utilizes larger columns, higher flow rates, and larger injection volumes to isolate milligrams to grams of pure compound. researchgate.netvedantu.com The conditions developed at the analytical scale are often adapted for preparative scale-up. vedantu.com The goal is to maximize the amount of sample loaded onto the column (throughput) while still achieving the desired separation between the target peak and its nearest impurities. vedantu.com Fractions corresponding to the main peak are collected, combined, and the solvent is removed to yield the purified this compound.
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful analytical technique, but its application to polar, non-volatile compounds like phenols and amines can be challenging. Direct analysis of this compound by GC may result in poor peak shape and thermal degradation. To overcome these issues, derivatization is often performed prior to analysis. nih.gov
This involves chemically modifying the polar functional groups (the phenolic hydroxyl and the secondary amine) to create a more volatile and thermally stable derivative. A common approach for amines is acylation, for example, using pentafluorobenzoyl chloride. nih.gov This reagent reacts with both the hydroxyl and amino groups to form pentafluorobenzoyl esters and amides, which are highly volatile and show excellent sensitivity with an electron capture detector (ECD). The resulting derivatives can then be readily analyzed by GC-MS to confirm identity and purity.
Table 3: Potential GC-MS Method Following Derivatization
| Parameter | Condition |
|---|---|
| Derivatizing Agent | Pentafluorobenzoyl chloride |
| Column | DB-5ms (or similar non-polar phase), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) nih.gov |
This table describes a plausible GC-MS method for the analysis of derivatized this compound.
Future Research Trajectories and Academic Perspectives for 4 1 Cyclopropylamino Ethyl Phenol
Rational Design and Synthesis of Advanced Analogues with Tailored Properties
The foundation of advancing a lead compound lies in the rational design and synthesis of analogues to establish a clear structure-activity relationship (SAR). For 4-[1-(Cyclopropylamino)ethyl]phenol, future research should focus on systematically modifying its core components: the phenol (B47542) ring, the ethyl linker, and the cyclopropylamino group.
Molecular modeling and computational chemistry are pivotal in this process, guiding the design of analogues with enhanced potency, selectivity, and favorable pharmacokinetic profiles. nih.gov Techniques such as X-ray crystallography of the parent compound bound to a target protein can reveal key interactions, suggesting modifications that could improve binding affinity. nih.gov For instance, replacing the central beta-amino moiety with more rigid structures like a cyclohexylamine (B46788) group has proven effective for other compounds. nih.gov
Synthetic strategies would involve multi-step protocols to create a library of derivatives. nih.gov Research could explore the introduction of various substituents on the phenol ring to modulate electronic properties and steric bulk. Alterations to the cyclopropyl (B3062369) group, such as ring expansion or substitution, could fine-tune the compound's interaction with its biological target. The synthesis of phenolic derivatives is a well-established field, providing a robust basis for creating these new molecules. nih.gov
Table 1: Proposed Analogues of this compound for SAR Studies
| Modification Area | Proposed Change | Rationale |
|---|---|---|
| Phenol Ring | Introduction of electron-withdrawing groups (e.g., -Cl, -F) | To alter pKa and hydrogen bonding capability. |
| Introduction of electron-donating groups (e.g., -OCH3) | To enhance metabolic stability. | |
| Ethyl Linker | Methylation of the alpha-carbon | To introduce a chiral center and explore stereospecific interactions. |
| Replacement with a rigid linker | To constrain conformational flexibility and improve binding affinity. nih.gov | |
| Cyclopropylamine (B47189) | Substitution of the cyclopropyl group with larger cycloalkyl rings | To probe the size limits of the target's binding pocket. |
Exploration of Novel Biological Mechanisms and Uncharted Molecular Targets
A significant opportunity in academic research is the discovery of novel biological activities for existing chemical scaffolds. While the primary target of this compound might be known or hypothesized, its full mechanism of action and potential off-target effects remain largely uncharted territory.
Future investigations should employ a broad-based approach to identify all molecular partners. This involves unbiased, high-throughput phenotypic screens where the compound is tested across a wide array of cell lines representing different diseases. nih.gov Following hit identification in these screens, the critical step of target deconvolution is necessary to pinpoint the specific protein or pathway being modulated. nih.gov
Modern chemical proteomics and genetic tools, including CRISPR/dCas-based screens, are powerful methods for target deconvolution. nih.gov These techniques can identify the direct binding partners of the compound within the complex cellular environment. By understanding the full spectrum of molecular interactions, researchers can uncover previously unknown therapeutic applications or identify liabilities early in the discovery process.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating timelines and improving predictive accuracy. nih.gov These computational tools can be leveraged extensively in the future development of this compound and its analogues.
Development of Robust Methodologies for High-Throughput Screening in Academic Research Settings
To efficiently test the libraries of newly synthesized analogues, the development of robust and cost-effective high-throughput screening (HTS) methodologies is essential, particularly within the resource constraints of academic labs. dovepress.com
The focus should be on miniaturization and automation to reduce reagent costs and increase throughput. nih.govresearchgate.net Transitioning assays from standard formats to 384-well or even 1,536-well plates is a key step. youtube.comnih.gov Quantitative HTS (qHTS) is a particularly valuable approach as it generates concentration-response curves for every compound in the primary screen, providing rich pharmacological data and reducing the rate of false positives and negatives compared to single-concentration screening. nih.gov
A diverse portfolio of assays should be developed, including both biochemical assays (e.g., fluorescence resonance energy transfer [FRET], thermal shift assays) to measure direct target engagement and cell-based assays (e.g., reporter gene assays, cell viability) to assess activity in a more biologically relevant context. nih.gov The establishment of such HTS infrastructure within academic settings empowers researchers to conduct large-scale screening campaigns that were once the exclusive domain of large pharmaceutical companies, thereby accelerating the pace of discovery. dovepress.com
Q & A
Q. Basic Characterization
- ¹H/¹³C NMR : The cyclopropyl group shows distinct signals:
- IR : Stretching vibrations for -OH (3200–3600 cm⁻¹) and -NH (3300–3500 cm⁻¹) confirm functional groups.
- HRMS : Molecular ion peak ([M+H]⁺) matches the exact mass (C₁₁H₁₅NO: 177.1154).
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .
What strategies are effective in resolving contradictory biological activity data for derivatives of this compound?
Advanced Data Analysis
Contradictions often arise from stereochemical variability or assay conditions. Methodological solutions include:
- Systematic SAR Studies : Modify substituents (e.g., alkyl chain length, cyclopropyl substituents) and compare IC₅₀ values across assays. For example, replacing cyclopropyl with larger rings (e.g., cyclohexyl) may enhance receptor binding .
- Orthogonal Assays : Validate activity using both in vitro (e.g., enzyme inhibition) and in silico (molecular docking) methods to rule out false positives .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., triazine derivatives ) to identify trends.
How can biocatalytic methods be optimized for the sustainable synthesis of this compound?
Advanced Green Chemistry
Biocatalysis offers eco-friendly alternatives:
- Enzyme Selection : Use transaminases or imine reductases to catalyze the cyclopropylamine-ethylphenol coupling. For example, Aspergillus transaminases achieve >90% yield in analogous reactions .
- Solvent Optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .
- Process Engineering : Continuous-flow systems enhance reaction efficiency and reduce waste .
Challenge : Enzyme stability under high substrate concentrations requires immobilization or directed evolution .
What are the key considerations in designing experiments to study the compound’s interactions with biological targets?
Q. Advanced Experimental Design
- Target Selection : Prioritize receptors with known affinity for phenolic amines (e.g., G protein-coupled receptors or cytochrome P450 enzymes) .
- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity. Include controls with scrambled stereoisomers to assess enantioselectivity .
- Metabolic Stability : Incubate the compound with liver microsomes to evaluate CYP-mediated oxidation of the cyclopropyl group .
- Toxicity Screening : Test for mitochondrial toxicity (e.g., MTT assay) and genotoxicity (Ames test) early in development .
How can computational modeling guide the optimization of this compound derivatives?
Q. Advanced Computational Chemistry
- Docking Simulations : Map the compound’s interaction with active sites (e.g., serotonin receptors) using AutoDock Vina. Focus on hydrogen bonding between the phenol -OH and conserved residues (e.g., Asp155 in 5-HT₂A) .
- QSAR Models : Train models on datasets of analogous compounds to predict logP, solubility, and bioavailability. Key descriptors include topological polar surface area (TPSA) and cyclopropyl ring strain .
- MD Simulations : Assess conformational stability in lipid bilayers to optimize blood-brain barrier penetration .
What analytical techniques are critical for detecting degradation products of this compound under varying storage conditions?
Q. Advanced Stability Studies
- HPLC-MS : Monitor hydrolytic degradation (e.g., cyclopropyl ring opening) using reverse-phase C18 columns and electrospray ionization .
- Forced Degradation : Expose the compound to heat (40°C), light (UV), and acidic/alkaline conditions to identify labile sites.
- X-ray Crystallography : Resolve structural changes in degradation byproducts (e.g., oxidized cyclopropane derivatives) .
What are the emerging applications of this compound in materials science?
Q. Advanced Materials Research
- Polymer Modification : Incorporate the compound into epoxy resins as a curing agent; the cyclopropyl group enhances crosslinking density and thermal stability .
- Metal-Organic Frameworks (MOFs) : Use the phenol moiety to coordinate with Cu²⁺ or Zn²⁺ nodes, creating porous structures for gas storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
